![molecular formula C5H4N4S B1611628 [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol CAS No. 66234-79-5](/img/structure/B1611628.png)

[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol

Vue d'ensemble

Description

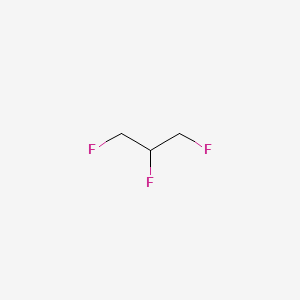

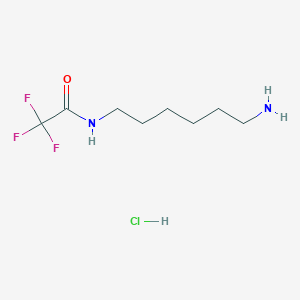

[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C5H4N4S. It is known for its unique structure, which combines a triazole ring with a pyrimidine ring, and the presence of a thiol group.

Applications De Recherche Scientifique

Applications antibactériennes

Les propriétés antibactériennes des dérivés de [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol en font des composés précieux pour le développement de nouveaux antibiotiques. Ces composés se sont avérés efficaces contre une gamme de souches bactériennes, offrant des solutions potentielles pour lutter contre la résistance aux antibiotiques .

Activité antifongique

Dans le domaine des traitements antifongiques, ces dérivés présentent une activité prometteuse contre les agents pathogènes fongiques. Leur potentiel à inhiber la croissance fongique est crucial pour l'agriculture, ainsi que pour le traitement des infections fongiques chez l'homme .

Propriétés antivirales

Les capacités antivirales du this compound sont notables. Les chercheurs ont exploré leur utilisation dans la création de médicaments antiviraux, en particulier car le besoin de nouveaux traitements contre les maladies virales émergentes continue de croître .

Recherche anticancéreuse

Ce composé a montré un potentiel dans la recherche anticancéreuse, des études indiquant sa capacité à inhiber la croissance de diverses lignées de cellules cancéreuses. Son rôle dans le développement de nouvelles thérapies anticancéreuses est un domaine d'intérêt scientifique majeur .

Effets anti-inflammatoires et analgésiques

Les effets anti-inflammatoires et analgésiques des dérivés de this compound ont été évalués in vitro. Ces propriétés suggèrent des applications potentielles dans le traitement de la douleur chronique et des maladies inflammatoires .

Chimie de coordination et complexes métalliques

This compound sert de pont polyvalent en chimie de coordination. Sa capacité à former des complexes avec divers métaux a été largement étudiée, avec des implications pour la science des matériaux et les systèmes biologiques .

Mécanisme D'action

Target of Action

The primary target of [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol is the Acetolactate synthase (EC 4.1.3.18) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids .

Mode of Action

This compound interacts with its target by acting as an inhibitor . It binds to the acetolactate synthase, inhibiting its function . This interaction results in the protection of Arabidopsis thaliana seedlings from triazolopyrimidine-induced injury .

Biochemical Pathways

The compound affects the biochemical pathway involved in the biosynthesis of branched-chain amino acids . By inhibiting the acetolactate synthase, it disrupts this pathway, leading to downstream effects such as the protection of plants from herbicidal injury .

Pharmacokinetics

The compound’s activity suggests that it has good bioavailability, as it can effectively interact with its target and exert its inhibitory effect .

Result of Action

The molecular effect of this compound’s action is the inhibition of acetolactate synthase . On a cellular level, this results in the protection of Arabidopsis thaliana seedlings from injury induced by triazolopyrimidines .

Analyse Biochimique

Biochemical Properties

The [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol interacts with various enzymes and proteins. It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These interactions play a significant role in biochemical reactions .

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The this compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

The information provided here is based on the current understanding and available resources .

Méthodes De Préparation

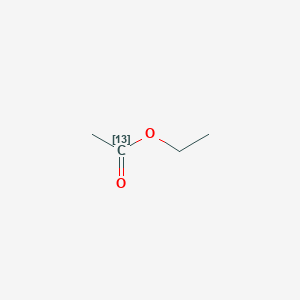

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with carbon disulfide and a base, followed by cyclization with formamide. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

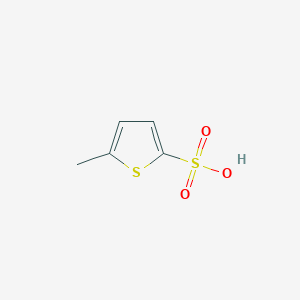

Oxidation: The thiol group in this compound can undergo oxidation to form disulfides or sulfonic acids.

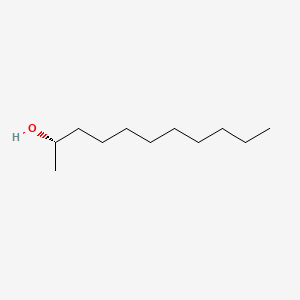

Reduction: Reduction reactions can target the triazole or pyrimidine rings, leading to partially or fully reduced derivatives.

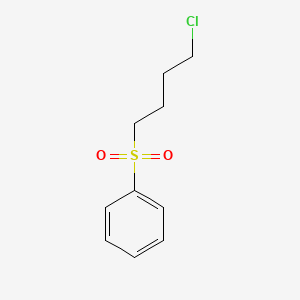

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form thioethers or thioesters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced triazole or pyrimidine derivatives.

Substitution: Thioethers, thioesters.

Chemistry:

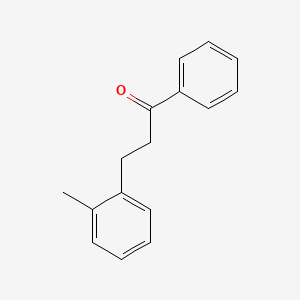

Catalysis: Used as a ligand in coordination chemistry for catalysis.

Material Science: Incorporated into polymers for enhanced thermal stability and conductivity.

Biology and Medicine:

Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

Anticancer Research: Investigated for its potential to inhibit cancer cell proliferation by targeting specific enzymes and pathways.

Industry:

Corrosion Inhibitors: Used in coatings to prevent metal corrosion.

Dye and Pigment Production: Acts as an intermediate in the synthesis of dyes and pigments.

Comparaison Avec Des Composés Similaires

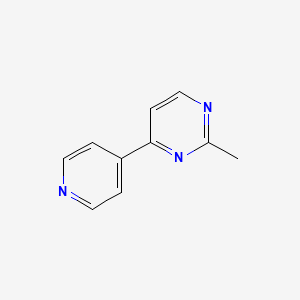

[1,2,4]Triazolo[1,5-a]pyrimidine: Lacks the thiol group, leading to different reactivity and applications.

[1,2,3]Triazolo[1,5-a]pyrimidine: Different ring structure, affecting its chemical properties and uses.

[1,2,4]Triazolo[3,4-b]pyridazine: Another triazole-pyrimidine hybrid with distinct biological activities.

Uniqueness: The presence of the thiol group in [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol imparts unique reactivity, particularly in forming covalent bonds with biological molecules. This makes it a valuable compound in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents.

Propriétés

IUPAC Name |

1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c10-5-7-4-6-2-1-3-9(4)8-5/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVWDJFVNOVTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=S)N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497134 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66234-79-5 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1611552.png)

![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)